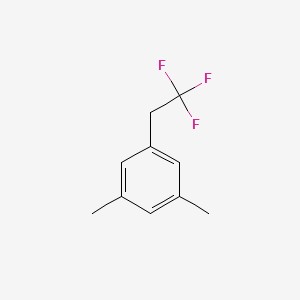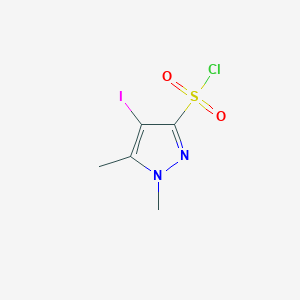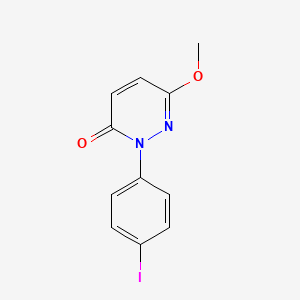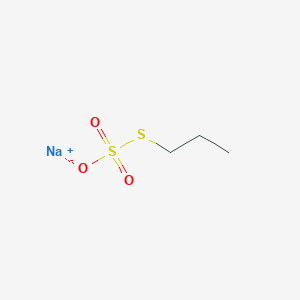
Thiosulfuric acid, S-propyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SodiumS-propylsulfurothioate is an organosulfur compound known for its unique chemical properties and applications. This compound is characterized by the presence of a sulfur atom bonded to a propyl group and a sodium atom, making it a versatile reagent in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SodiumS-propylsulfurothioate can be synthesized through several methods. One common approach involves the reaction of propylthiol with sodium hydroxide, followed by the introduction of sulfur. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Another method involves the use of sodium sulfinate as a precursor, which undergoes sulfonylation reactions to yield SodiumS-propylsulfurothioate .
Industrial Production Methods
In industrial settings, the production of SodiumS-propylsulfurothioate often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
SodiumS-propylsulfurothioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with SodiumS-propylsulfurothioate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions typically occur under mild to moderate temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving SodiumS-propylsulfurothioate include sulfoxides, sulfones, thiols, and various substituted sulfur compounds .
Applications De Recherche Scientifique
SodiumS-propylsulfurothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of SodiumS-propylsulfurothioate involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other elements, leading to the formation of new chemical entities. These interactions can affect biological processes, such as enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to SodiumS-propylsulfurothioate include sodium sulfinates, sulfonamides, and sulfones. These compounds share similar sulfur-containing functional groups and exhibit comparable chemical reactivity .
Uniqueness
What sets SodiumS-propylsulfurothioate apart is its specific structure, which allows for unique reactivity and applications. Its ability to undergo various chemical transformations makes it a valuable reagent in both research and industrial settings .
Propriétés
Numéro CAS |
6363-00-4 |
|---|---|
Formule moléculaire |
C3H7NaO3S2 |
Poids moléculaire |
178.2 g/mol |
Nom IUPAC |
sodium;1-sulfonatosulfanylpropane |
InChI |
InChI=1S/C3H8O3S2.Na/c1-2-3-7-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 |
Clé InChI |
CQJKFUGQTACAEV-UHFFFAOYSA-M |
SMILES canonique |
CCCSS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)

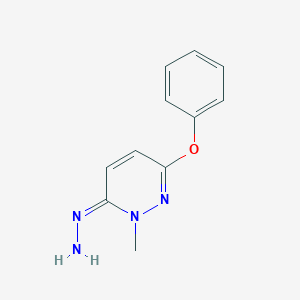
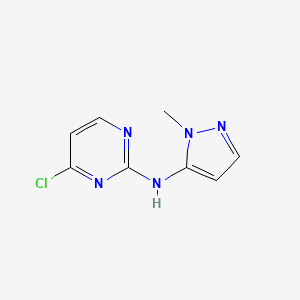
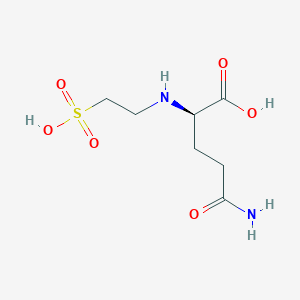
![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)
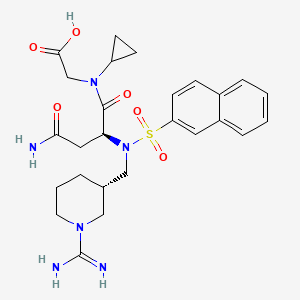
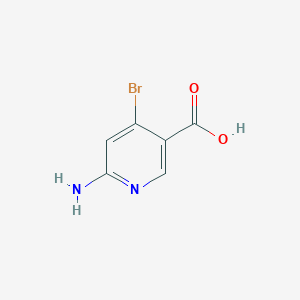
![4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid](/img/structure/B13112909.png)
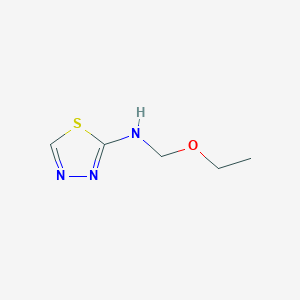
![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B13112919.png)
